AZD-8529

Descripción general

Descripción

AZD8529 es un potente y selectivo modulador alostérico positivo del receptor metabotrópico de glutamato 2 (mGluR2). Se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la esquizofrenia y la dependencia de la nicotina .

Métodos De Preparación

La síntesis de AZD8529 implica varios pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y catalizadores .

Análisis De Reacciones Químicas

AZD8529 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son esenciales para modificar los grupos funcionales dentro de la molécula.

Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen halógenos y nucleófilos.

Reacciones de acoplamiento: Estas reacciones son cruciales para formar la estructura final de AZD8529.

Los principales productos formados a partir de estas reacciones son intermediarios que eventualmente conducen al compuesto final .

Aplicaciones Científicas De Investigación

Preclinical Pharmacology

Preclinical studies have demonstrated AZD-8529's ability to reduce psychomotor activity and neural firing in rodent models. Notably, it reversed hyperlocomotion induced by phencyclidine (PCP), a model relevant to schizophrenia . The compound's efficacy was assessed through various behavioral tests, including:

- Self-administration of Alcohol : this compound significantly reduced alcohol self-administration and cue-induced reinstatement in rat models, suggesting its potential in treating alcohol use disorders .

- Nicotine Seeking Behavior : It also decreased nicotine self-administration and stress-induced reinstatement in squirrel monkeys, indicating broader implications for addiction treatment .

Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety in patients with schizophrenia:

- Phase 2 Study : A 28-day trial assessed the effects of this compound (40 mg daily) compared to placebo and risperidone. Results indicated no significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores for patients receiving this compound compared to placebo .

- Functional Imaging Studies : A pilot study using functional MRI (fMRI) aimed to explore changes in brain activity associated with cognitive tasks in patients treated with this compound. However, no significant group-average effects were observed on cognitive performance or symptom severity .

Behavioral Assessments

Behavioral assessments have been crucial in evaluating the impact of this compound on addiction-related behaviors:

- Alcohol and Nicotine Relapse Models : In preclinical settings, this compound effectively modulated behaviors associated with relapse to alcohol and nicotine seeking, providing insights into its potential use as an adjunct therapy for substance use disorders .

- Cognitive Function : Despite its lack of efficacy in improving symptoms in schizophrenia patients, this compound's modulation of glutamatergic signaling may still hold promise for addressing cognitive deficits associated with various psychiatric conditions .

Safety Profile

Preclinical safety assessments have not identified significant reproductive or organ toxicity risks associated with this compound. However, careful monitoring is recommended during extended clinical studies due to potential effects on liver function and reproductive organs .

Summary Table of Key Findings

| Application Area | Findings |

|---|---|

| Mechanism of Action | Positive allosteric modulation of mGluR2; Ki = 16 nM; EC50 = 195 nM |

| Preclinical Studies | Reduced psychomotor activity; reversed PCP-induced hyperlocomotion |

| Clinical Trials | No significant improvement in PANSS scores vs. placebo |

| Behavioral Assessments | Decreased alcohol/nicotine self-administration; potential for addiction treatment |

| Safety Profile | No significant reproductive or organ toxicity observed |

Mecanismo De Acción

AZD8529 ejerce sus efectos modulando selectivamente la actividad de mGluR2. Potencia los efectos del glutamato en mGluR2, lo que lleva a una reducción de la actividad psicomotora y el disparo neuronal. Esta modulación se logra mediante la unión de AZD8529 a un sitio alostérico en el receptor, lo que mejora la respuesta del receptor al glutamato .

Comparación Con Compuestos Similares

AZD8529 es único en su alta selectividad y potencia como modulador alostérico positivo de mGluR2. Compuestos similares incluyen:

Actividad Biológica

AZD-8529 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It has been investigated primarily for its potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders. This article provides a detailed examination of its biological activity, including pharmacological properties, clinical findings, and implications for future research.

This compound enhances the effects of glutamate at mGluR2 receptors, which are implicated in various neurological functions. The compound exhibits a binding affinity (Ki) of 16 nM and an effective concentration (EC50) for potentiating glutamate activity of 195 nM, resulting in a maximum potentiation (Emax) of 110% . This mechanism is significant as it offers an alternative to traditional dopaminergic therapies for schizophrenia.

Selectivity and Activity

The selectivity profile of this compound was evaluated against a panel of 161 receptors, enzymes, and ion channels. It demonstrated modest activity at only nine targets, indicating a high level of specificity towards mGluR2 . Its weak PAM activity at mGluR5 (EC50 = 3.9 μM) and antagonistic effects on mGluR8 (IC50 = 23 μM) further support its targeted action .

Preclinical Studies

In rodent models, this compound has shown concentration-dependent reductions in psychomotor activity and neural firing. Notably, it reversed hyper-locomotion induced by phencyclidine, a model for schizophrenia . These findings suggest that this compound may effectively mitigate some symptoms associated with psychotic disorders.

Phase II Trials

A Phase II study evaluated the efficacy of this compound in patients with schizophrenia. Participants received either this compound (40 mg), risperidone (4 mg), or placebo over 28 days. The primary outcome measure was the Positive and Negative Syndrome Scale (PANSS). Results indicated no significant improvement in PANSS scores for the this compound group compared to placebo, while risperidone showed substantial efficacy .

Neuroimaging Studies

Neuroimaging studies have provided insights into the neural correlates of this compound's effects. A pilot study using fMRI indicated increased activation in frontostriatal regions during working memory tasks when participants were administered this compound. This activation correlated with reductions in negative symptoms, suggesting that while clinical outcomes were not significantly different from placebo at the group level, individual responses may vary .

Safety and Tolerability

This compound has been assessed for safety in healthy volunteers with doses up to 310 mg single doses and repeated doses of 250 mg daily for 15 days. Common adverse events included mild headaches and gastrointestinal disturbances . In patients with schizophrenia, adverse events were similar, with headaches being the most reported side effect .

Reproductive Toxicology

Preclinical studies have raised concerns regarding reproductive toxicity, particularly reversible effects observed on testis after prolonged exposure in animal models. Monitoring for such effects is advised in future clinical studies .

Key Data Table

| Parameter | This compound | Comparison |

|---|---|---|

| Binding Affinity (Ki) | 16 nM | - |

| EC50 for Glutamate Potentiation | 195 nM | - |

| Emax | 110% | - |

| Clinical Efficacy (PANSS Change) | No significant difference | Risperidone: Significant effect |

| Common Adverse Events | Headache, GI upset | Similar across treatments |

Propiedades

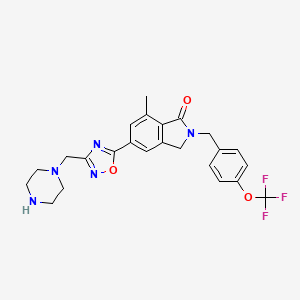

IUPAC Name |

7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N5O3/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27/h2-5,10-11,28H,6-9,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCYZQQFECEHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092453-15-0 | |

| Record name | AZD-8529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092453150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD8529 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-dihydro-7-methyl-5-[3-(1-piperazinylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H81G454I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.